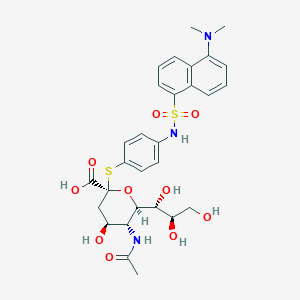

Dansyl-apta-ner

Beschreibung

Conceptual Framework and Historical Context of Dansyl-Aptamer Systems

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into distinct three-dimensional structures, allowing them to bind to a wide array of targets with high affinity and specificity. encyclopedia.pubnih.gov The concept of using nucleic acids as molecular recognition elements emerged in 1990 when two laboratories independently developed a method known as SELEX (Systematic Evolution of Ligands by EXponential enrichment). encyclopedia.pubwikipedia.orgmdpi.com This technique allows for the isolation of specific aptamers that bind to targets ranging from small molecules to entire cells from vast, random libraries of oligonucleotides. encyclopedia.pubmdpi.comnih.gov

The conceptual framework of a Dansyl-aptamer system hinges on the use of the Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group as a fluorescent reporter. The fluorescence of the Dansyl moiety is highly sensitive to its local microenvironment. acs.orgacs.org When the Dansyl group is in a polar, aqueous environment, its fluorescence is typically quenched. However, when the aptamer binds to its target, it often undergoes a conformational change. This structural rearrangement can shift the Dansyl group into a nonpolar, hydrophobic pocket within the folded aptamer structure or into a host molecule, causing a significant increase in fluorescence intensity. acs.org

A prominent example of this is the "host-guest" system, where an aptamer is modified with both a Dansyl group and a host molecule, such as β-cyclodextrin. acs.orgacs.org In the unbound state, the Dansyl group is exposed to the aqueous solution. Upon target binding, the aptamer folds, bringing the Dansyl "guest" into the apolar cavity of the β-cyclodextrin "host," resulting in a detectable fluorescence enhancement. acs.orgacs.org This principle has been effectively used in various sensor designs, including sandwich-type assays where the target analyte facilitates the assembly of two separate aptamer fragments, one tagged with Dansyl and the other with β-cyclodextrin. acs.orgacs.org

Significance of Dansyl Fluorescence in Aptamer-Based Bioanalysis

The use of Dansyl as a fluorescent label is particularly significant in aptamer-based bioanalysis due to its environmentally sensitive emission properties, which form the basis for "signal-on" fluorescent sensors. acs.orgacs.org Unlike systems where fluorescence is quenched upon binding, these sensors generate a positive signal, which can improve the signal-to-noise ratio and sensitivity. The modification of the Dansyl's microenvironment upon aptamer folding leads to a measurable change in fluorescence, providing a direct and often real-time method for detecting target molecules. acs.org

This approach has been successfully applied to the detection of various analytes, from small molecules like adenosine (B11128) to proteins like thrombin, which is crucial in the study of blood coagulation. acs.orgnih.govresearchgate.net For instance, researchers have designed split aptamer sensors for adenosine where the target's presence assembles two DNA fragments, one conjugated with β-cyclodextrin and the other with a Dansyl molecule. acs.orgacs.org This assembly forces the Dansyl group into the cyclodextrin (B1172386) cavity, increasing fluorescence and allowing for sensitive detection. acs.orgacs.org Similarly, a thrombin binding aptamer (TBA) was engineered with a Dansyl group at one end and a β-cyclodextrin at the other, creating a system where the aptamer's folding upon thrombin binding is reported by a marked fluorescence enhancement. acs.org

The table below summarizes key research findings in the application of Dansyl-modified aptamers for bioanalysis.

| Target Analyte | Aptamer System Description | Principle of Detection | Key Findings |

| Adenosine | A split aptamer system where one fragment is conjugated to β-cyclodextrin and the other to a Dansyl group. acs.orgacs.org | Target-induced assembly of the aptamer fragments brings the Dansyl group into the β-cyclodextrin cavity, enhancing fluorescence. acs.orgacs.org | The system demonstrated a clear fluorescence increase upon the addition of adenosine, enabling sensitive detection of the small molecule. acs.org A bivalent design further improved the signal-to-background ratio. acs.org |

| Thrombin | A thrombin binding aptamer (TBA) is functionalized with a 5'-biotin tag, a 3'-Dansyl residue, and a β-cyclodextrin moiety. nih.govnih.govresearchgate.net | The aptamer's G-quadruplex folding upon binding to thrombin causes the Dansyl group to be encapsulated by the cyclodextrin, leading to fluorescence enhancement. acs.orgnih.govresearchgate.net | The modified aptamer retained its ability to bind thrombin and inhibit its activity. nih.govacs.org The fluorescence signal allowed for monitoring the aptamer's folding and its attachment to streptavidin-coated nanoparticles. nih.govresearchgate.net |

| Phosphate (B84403) Moieties | Vesicles embedded with Dansyl molecules are functionalized with a bis-Zn²⁺-cyclen derivative that acts as a receptor. rsc.org | Binding of the target phosphate to the receptor on the vesicle surface alters the local environment of the Dansyl fluorophores, changing their emission properties. rsc.org | The system demonstrated a change in fluorescence upon target binding, showcasing a versatile platform for sensor development using post-functionalization of vesicle surfaces. rsc.org |

Interdisciplinary Research Perspectives on Dansyl-Modified Aptamers

The study and application of Dansyl-modified aptamers are inherently interdisciplinary, merging principles from chemistry, molecular biology, nanotechnology, and medicine. encyclopedia.pubhkbu.edu.hk This convergence allows for the development of sophisticated tools for diagnostics and other biomedical applications. nih.govfrontiersin.org

From a chemistry perspective, research focuses on the synthesis and chemical modification of oligonucleotides to introduce functional groups like Dansyl and host molecules like β-cyclodextrin. nih.govuniv-grenoble-alpes.fr Chemists work to optimize the attachment chemistry and the molecular design to maximize the fluorescence signal change upon target binding. acs.org

In molecular biology , the core of the work involves the selection and characterization of aptamers for specific targets using techniques like SELEX. mdpi.com Understanding the three-dimensional structure of the aptamer-target complex is crucial for rationally designing modifications that will lead to the desired signaling mechanism. hkbu.edu.hk

Nanotechnology offers platforms to enhance the functionality of Dansyl-aptamer systems. For example, attaching Dansyl-modified aptamers to nanoparticles can increase nuclease resistance and create multivalent sensors with improved bioactivity and pharmacokinetic properties. nih.govresearchgate.net These nanoparticle-based systems have shown potential in controlling biological processes like blood clotting by inhibiting thrombin. nih.govresearchgate.net

Finally, the field of bioanalysis and diagnostics drives the application of these systems. Dansyl-aptamer hydrogels have been developed for the quantitative analysis of targets like tetracycline. frontiersin.org These smart materials can change their properties in response to a specific analyte, making them useful for creating sensitive biosensors. frontiersin.orgresearchgate.net The ultimate goal is to translate these technologies from the laboratory to clinical settings for disease diagnosis and monitoring. hkbu.edu.hk

Structure

3D Structure

Eigenschaften

CAS-Nummer |

141303-70-0 |

|---|---|

Molekularformel |

C29H35N3O10S2 |

Molekulargewicht |

649.7 g/mol |

IUPAC-Name |

(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |

InChI-Schlüssel |

YRNBBVVAZPSEKQ-DWHFJZGISA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |

Andere CAS-Nummern |

141303-70-0 |

Synonyme |

2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |

Herkunft des Produkts |

United States |

Biophysical Principles of Dansyl Fluorophore Integration in Aptamer Constructs

Spectroscopic Signatures of Dansyl Derivatives within Nucleic Acid Environments

The spectroscopic properties of dansyl derivatives are highly dependent on their local environment. When attached to a nucleic acid aptamer, the dansyl moiety's fluorescence emission spectrum provides a signature of its surroundings. In aqueous solutions, dansyl typically exhibits weak fluorescence. rsc.org However, when incorporated into the less polar environment of a folded nucleic acid structure or upon binding to a target molecule, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum are often observed. rsc.orgbeilstein-journals.org

For instance, the emission maximum of a dansyl moiety can shift from around 560 nm in a polar aqueous environment to a shorter wavelength in a more nonpolar setting. rsc.org This shift is a hallmark of the dansyl fluorophore's integration into a hydrophobic pocket or groove within the aptamer or at the aptamer-target interface. beilstein-journals.org The excitation peak for dansyl is typically around 335 nm, leading to a large Stokes shift, which is advantageous for fluorescence-based assays. aatbio.comcogershop.com The specific spectral characteristics, including excitation and emission maxima, can be influenced by the point of attachment on the nucleic acid and the specific sequence and structure of the aptamer.

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~335 nm | aatbio.com |

| Emission Maximum (λem) in Polar Environment (e.g., water) | ~560 nm | rsc.org |

| Emission Maximum (λem) in Nonpolar Environment | Blue-shifted from polar environment value | rsc.org |

| Fluorescence Lifetime of Dansyl Protein Conjugates | 10-20 nanoseconds | cogershop.comaatbio.com |

Environmental Sensitivity of Dansyl Fluorescence and Microenvironmental Probing

The fluorescence of the dansyl group is exceptionally sensitive to the polarity of its microenvironment. rsc.orgaatbio.com It fluoresces weakly in polar solvents like water but exhibits strong fluorescence in nonpolar environments. rsc.org This solvatochromism makes it an excellent probe for reporting on changes in the local environment within an aptamer construct.

When a dansyl-labeled aptamer undergoes a conformational change upon target binding, the dansyl group may be translocated from the aqueous solvent to a more hydrophobic pocket within the folded aptamer-target complex. beilstein-journals.org This change in the microenvironment's polarity leads to a significant increase in fluorescence quantum yield and a blue shift in the emission wavelength. rsc.orgbeilstein-journals.org This "turn-on" fluorescence response is a common signaling mechanism in dansyl-based aptasensors. nih.gov

The sensitivity of dansyl fluorescence allows for the detailed characterization of binding sites and conformational dynamics. By monitoring the changes in fluorescence intensity and emission wavelength, researchers can gain insights into the specific nature of the microenvironment at the labeling site, including its hydrophobicity and accessibility to the solvent. rsc.orgbeilstein-journals.org

Molecular Mechanisms Governing Dansyl Fluorescence Modulation in Aptamer Contexts

Several photophysical mechanisms can govern the modulation of dansyl fluorescence when it is part of an aptamer construct. These mechanisms are often exploited in the design of aptamer-based sensors to generate a measurable signal upon target binding.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both an electron donor and an electron acceptor group. ossila.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. ossila.com In the context of dansyl derivatives, the dimethylamino group acts as the electron donor and the sulfonyl group attached to the naphthalene (B1677914) ring acts as the electron acceptor.

The efficiency of ICT is highly dependent on the polarity of the surrounding environment. In polar solvents, the charge-separated ICT state is stabilized, which can lead to a red-shifted and often quenched fluorescence emission. nih.gov Conversely, in nonpolar environments, the formation of the ICT state may be less favorable, resulting in emission from a locally excited (LE) state, which is typically at a shorter wavelength and has a higher quantum yield. ossila.com When a dansyl-labeled aptamer binds to its target, the accompanying conformational change can alter the polarity around the dansyl moiety, thereby modulating the ICT process and producing a change in the fluorescence signal. tandfonline.com

Aggregation-Induced Emission (AIE) Effects

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. chemrxiv.org This is in contrast to the more common aggregation-caused quenching (ACQ) effect. mdpi.com While dansyl derivatives themselves are not classic AIEgens, the principles of AIE can be relevant in certain dansyl-aptamer systems.

For instance, the aggregation of aptamer-dansyl conjugates on a surface or the formation of higher-order structures could potentially restrict the intramolecular rotations of the dansyl group, a common mechanism for AIE. chemrxiv.orgrsc.org This restriction of motion can block non-radiative decay pathways and lead to an enhancement of fluorescence emission. Some studies have explored the use of AIE-active probes in conjunction with aptamers for biosensing applications. mdpi.comnih.gov

Photoinduced Electron Transfer (PET) Pathways

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule in the excited state, leading to fluorescence quenching. mdpi.com In the context of dansyl-aptamer constructs, PET can be engineered to occur between the dansyl fluorophore and a nearby quencher moiety.

The quencher can be another molecule or even a part of the aptamer itself, such as a guanine (B1146940) residue. mdpi.com The efficiency of PET is highly distance-dependent. In a typical design, the dansyl and the quencher are held in close proximity in the absence of the target, leading to efficient PET and low fluorescence. Upon target binding, a conformational change in the aptamer separates the dansyl and the quencher, interrupting the PET process and resulting in fluorescence "turn-on". researchgate.netuni-regensburg.de This mechanism is a common strategy for designing highly sensitive and specific aptasensors. acs.org

Förster Resonance Energy Transfer (FRET) within Dansyl-Aptamer Pairs

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. nih.govresearchgate.net The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. libretexts.org This "molecular ruler" capability makes FRET a powerful tool for studying conformational changes in aptamers. researchgate.net

In a typical FRET-based aptasensor, a donor fluorophore (which could be dansyl) and an acceptor are attached to the aptamer at different positions. mdpi.com In the initial conformation, the donor and acceptor are at a specific distance, resulting in a certain FRET efficiency. Target binding induces a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency. nih.gov This change can be detected as a change in the fluorescence intensity of the donor or acceptor, or a change in the donor's fluorescence lifetime. nih.gov Dansyl can serve as a donor in FRET pairs with suitable acceptors, and its environmentally sensitive fluorescence can provide an additional layer of information. cogershop.com

| Parameter | Description | Reference |

|---|---|---|

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. It depends on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. | nih.govlibretexts.org |

| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. It is inversely proportional to the sixth power of the distance between the donor and acceptor. | nih.gov |

| Spectral Overlap | The degree to which the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. Greater overlap leads to more efficient FRET. | nih.gov |

Advanced Methodologies for Dansyl Aptamer Design and Synthesis

Aptamer Selection and Engineering for Optimized Dansyl Integration

The foundation of a successful Dansyl-aptamer probe lies in the intrinsic properties of the aptamer itself. The selection and subsequent engineering of the aptamer are critical steps that dictate the ultimate affinity, specificity, and signaling capacity of the final conjugate.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) Adaptations

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the cornerstone of aptamer discovery, involving iterative rounds of selection, partitioning, and amplification to isolate high-affinity oligonucleotide sequences from a large random library. For the development of fluorescent aptamers, including those intended for Dansyl conjugation, several adaptations to the traditional SELEX protocol have been implemented to enrich for sequences that not only bind the target but also exhibit favorable conformational changes for signaling.

One key adaptation is the incorporation of modified nucleotides into the initial library. Using nucleotides with modifications at the 2'-position of the ribose sugar, such as 2'-fluoro (2'-F) or 2'-amino (2'-NH2) groups, can enhance the nuclease resistance of the resulting aptamers, a crucial feature for applications in biological matrices. Furthermore, SELEX can be performed with libraries containing nucleotides that have been pre-modified with a fluorophore, although this can sometimes interfere with the enzymatic amplification steps.

Fluorescence-Activated Cell Sorting (FACS)-SELEX has emerged as a powerful technique for selecting aptamers against complex targets like whole cells. In this method, a fluorescently labeled aptamer library is incubated with a cell mixture, and cells that bind to the aptamers are separated using FACS. This allows for the selection of aptamers that recognize specific cell-surface markers in their native conformation. While not specific to Dansyl, this methodology can be used to select aptamers that are later conjugated with Dansyl for cell-based assays.

Capture-SELEX is another variation that facilitates the selection of aptamers against small molecules, which are often the targets in Dansyl-aptamer-based sensors. In this approach, the target molecule is immobilized on a solid support, and the aptamer library is passed over it. After washing away non-binding sequences, the bound aptamers are eluted and amplified. The efficiency of this method can be monitored using fluorescently labeled oligonucleotides.

A crucial aspect of SELEX for signaling aptamers is the inclusion of a "light-up" screening step. This involves screening the selected aptamer pools for sequences that show an increase in fluorescence upon binding to the target. This can be done in later rounds of SELEX or as a post-selection screening process. This strategy is particularly relevant for Dansyl-aptamers, as the fluorescence of Dansyl is highly sensitive to its local environment.

| SELEX Adaptation | Description | Relevance for Dansyl-Aptamers |

| Modified Nucleotide SELEX | The initial oligonucleotide library contains chemically modified nucleotides (e.g., 2'-F, 2'-NH2) to enhance properties like nuclease resistance. | Improves the stability of the final Dansyl-aptamer conjugate for use in biological samples. |

| FACS-SELEX | Utilizes fluorescence-activated cell sorting to isolate cells that have bound to fluorescently labeled aptamers from a library. | Useful for developing Dansyl-aptamer probes for cell imaging and diagnostics. |

| Capture-SELEX | The target molecule is immobilized, and aptamers are selected based on their ability to bind to the immobilized target. | A common method for selecting aptamers against small molecules, which are frequent targets for Dansyl-aptamer sensors. |

| "Light-up" Screening | Screening selected aptamers for those that exhibit an increase in fluorescence upon target binding. | Directly selects for aptamers that are most likely to produce a strong signal when conjugated with an environmentally sensitive dye like Dansyl. |

Strategies for Enhancing Aptamer Target Recognition and Affinity

Following the initial selection, several post-SELEX optimization strategies can be employed to enhance the target recognition and affinity of the chosen aptamers. These refinements are critical for improving the sensitivity and specificity of the final Dansyl-aptamer probe.

Truncation is a common and effective method for improving aptamer performance. The initial aptamers selected by SELEX often contain flanking primer binding sites and internal regions that are not essential for target binding. By systematically removing nucleotides from the 5' and 3' ends and identifying the minimal binding motif, it is often possible to create a smaller aptamer with equal or even improved affinity. Shorter aptamers are also more cost-effective to synthesize.

Chemical Modification of the aptamer sequence can significantly enhance its properties. The introduction of modified nucleotides, such as Locked Nucleic Acids (LNAs), can stabilize the aptamer's three-dimensional structure, leading to a higher melting temperature and increased binding affinity. Other modifications, like the incorporation of hydrophobic moieties, can expand the range of interactions between the aptamer and its target.

Mutagenesis , both random and site-directed, can be used to explore the sequence space around a selected aptamer to identify variants with improved properties. By introducing specific mutations in the binding region, it is possible to fine-tune the interactions with the target and enhance affinity.

These optimization strategies are generally applicable to all aptamers, but for Dansyl-aptamers, it is important to consider how these changes might affect the local environment of the Dansyl group and, consequently, its fluorescence properties.

Chemical Conjugation Techniques for Dansyl Attachment to Aptamers

The covalent attachment of the Dansyl fluorophore to the aptamer is a critical step that directly impacts the functionality of the probe. The choice of labeling site and the conjugation chemistry used are paramount for creating a stable and effective signaling molecule.

Site-Specific Labeling Approaches (e.g., 3′-End, 5′-End, Internal Modifications)

The position at which the Dansyl group is attached to the aptamer can have a profound effect on both the aptamer's binding affinity and the fluorescence signal change upon target binding. Site-specific labeling ensures a homogeneous product and allows for rational design of the signaling mechanism.

5'-End Labeling: This is one of the most common and straightforward methods for labeling oligonucleotides. A primary amine or other reactive group is introduced at the 5'-terminus during solid-phase synthesis. This amine can then be reacted with a Dansyl derivative, such as Dansyl chloride or a Dansyl N-hydroxysuccinimide (NHS) ester. 5'-end labeling is often preferred as it is less likely to interfere with the internal folding of the aptamer.

3'-End Labeling: Similar to 5'-end labeling, a reactive group can be introduced at the 3'-terminus of the aptamer. This is typically achieved by using a modified solid support during synthesis. 3'-end labeling can also be a good option to minimize interference with the aptamer's structure, particularly if the 5'-end is involved in target recognition.

Internal Modifications: Introducing a Dansyl group at a specific internal position within the aptamer sequence offers the potential for more sensitive signaling. This is because an internal loop or a region that undergoes a significant conformational change upon target binding can bring the Dansyl group into a new microenvironment, leading to a more dramatic change in fluorescence. Internal labeling is typically achieved by incorporating a modified nucleoside containing a reactive linker arm during oligonucleotide synthesis. This linker can then be conjugated to the Dansyl moiety post-synthetically. For instance, a modified deoxyuridine (dU) with a C5-linker arm is often used for this purpose.

The choice of labeling site should be guided by structural information about the aptamer and its interaction with the target. If the binding mechanism is known, the Dansyl group can be positioned in a region that is expected to undergo the most significant environmental change.

Bioconjugation Chemistries for Stable Dansyl-Aptamer Linkages

The stability of the bond connecting the Dansyl group to the aptamer is crucial for the long-term performance and reliability of the probe. Several robust bioconjugation chemistries are commonly employed for this purpose.

Amide Bond Formation: The reaction between an amine-modified aptamer and an activated carboxyl group of a Dansyl derivative (e.g., Dansyl-NHS ester) is a widely used and reliable method. This reaction forms a stable amide bond. Dansyl chloride can also react directly with primary amines to form a stable sulfonamide linkage.

Thiol-Maleimide Chemistry: This method involves the reaction of a thiol (sulfhydryl) group on the aptamer with a maleimide-functionalized Dansyl derivative. This reaction is highly specific and forms a stable thioether bond. A thiol group can be introduced at the 5' or 3' end of the aptamer during synthesis.

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific "click" reactions that are increasingly used for bioconjugation. For this, the aptamer would be synthesized with either an azide or an alkyne group, and the Dansyl fluorophore would be functionalized with the complementary reactive partner. These reactions form a stable triazole linkage.

The choice of conjugation chemistry will depend on the functional groups available on the aptamer and the Dansyl derivative, as well as the desired stability of the linkage under the intended application conditions.

| Conjugation Chemistry | Reactive Groups on Aptamer | Reactive Groups on Dansyl | Resulting Linkage |

| Amide Bond Formation | Primary Amine (-NH2) | N-hydroxysuccinimide (NHS) ester | Amide |

| Sulfonamide Formation | Primary Amine (-NH2) | Sulfonyl Chloride (-SO2Cl) | Sulfonamide |

| Thiol-Maleimide | Thiol (-SH) | Maleimide | Thioether |

| Click Chemistry (CuAAC/SPAAC) | Azide (-N3) or Alkyne | Alkyne or Azide | Triazole |

Influence of Dansyl Modification on Aptamer Secondary and Tertiary Structure

The introduction of a relatively bulky and hydrophobic molecule like Dansyl can potentially perturb the delicate three-dimensional structure of an aptamer, which is essential for its target recognition. Therefore, it is crucial to assess the structural integrity of the Dansyl-aptamer conjugate.

The fluorescence of the Dansyl group itself can provide initial clues about its local environment. A shift in the emission wavelength or a change in fluorescence intensity upon conjugation can indicate interactions with the nucleic acid bases. For example, the fluorescence of Dansyl has been shown to be quenched by adjacent guanosine residues.

Molecular Dynamics (MD) Simulations offer a computational approach to investigate the structural and dynamic effects of Dansyl modification. MD simulations can predict how the Dansyl group interacts with the aptamer and how its presence might influence the conformational flexibility and stability of the aptamer structure. frontiersin.orgtandfonline.com These simulations can help in the rational design of Dansyl-aptamer probes by predicting the optimal attachment site for minimal structural perturbation and maximal signaling response.

By employing these analytical techniques, it is possible to gain a comprehensive understanding of the structural consequences of Dansyl modification and to ensure that the final conjugate retains its intended binding properties and exhibits the desired fluorescence signaling mechanism.

Synthetic Strategies for Novel Dansyl-Aptamer Derivatives and Related Constructs

The synthesis of dansyl-aptamer derivatives and related constructs involves sophisticated chemical strategies designed to covalently attach the fluorescent dansyl group to specific locations within the aptamer's oligonucleotide sequence. These methods are broadly categorized into direct incorporation during solid-phase synthesis and post-synthetic modification of the purified aptamer. The choice of strategy depends on the desired location of the label, the scale of synthesis, and the chemical nature of the aptamer itself.

Automated Solid-Phase Synthesis

The most prevalent method for creating dansyl-aptamer conjugates is through automated solid-phase synthesis using phosphoramidite chemistry. danaher.combiotage.co.jp This bottom-up approach builds the aptamer sequence nucleotide by nucleotide on a solid support, such as controlled-pore glass (CPG). biotage.co.jpcore.ac.uk The dansyl moiety can be incorporated at various positions using specially designed phosphoramidite monomers or modified solid supports.

5'-Terminus Labeling : To place the dansyl group at the 5'-end, a dansyl-modified phosphoramidite is introduced in the final coupling cycle of the synthesis. This is a common and efficient method for terminal labeling.

3'-Terminus Labeling : For 3'-end modification, a solid support pre-functionalized with the dansyl group is used. The aptamer synthesis then proceeds from this modified base, leaving the dansyl group attached to the 3'-terminus upon cleavage from the support. researchgate.net

Internal Labeling : Introducing a dansyl group at an internal position requires a phosphoramidite building block where the dansyl moiety is attached to the nucleobase or the sugar. These specialized monomers are added at the desired step in the sequence elongation.

A significant advantage of solid-phase synthesis is the precise control over the label's position. danaher.com The modular nature of the phosphoramidite method allows for the covalent introduction of probes at specific sites along the DNA or RNA oligonucleotide chain. aatbio.com

Post-Synthetic Conjugation

Post-synthetic modification offers an alternative route where the dansyl group is attached to the aptamer after it has been synthesized and purified. nih.gov This strategy typically involves introducing a reactive functional group, such as an amine or thiol, into the aptamer during solid-phase synthesis. This "chemical handle" is then used to attach a dansyl derivative. nih.gov

Common post-synthetic strategies include:

Amine-Reactive Labeling : An amino-modifier phosphoramidite is used to introduce a primary amine at the 5'-end, 3'-end, or an internal position of the aptamer. The purified amino-modified aptamer is then reacted with an amine-reactive derivative of the dansyl fluorophore, such as dansyl chloride or a dansyl N-hydroxysuccinimide (NHS) ester. researchgate.netmdpi.com

Thiol-Reactive Labeling : Similarly, a thiol-modifier can be incorporated into the aptamer. The resulting thiol group can react with a maleimide-activated dansyl derivative, forming a stable thioether bond.

This two-step approach is versatile, allowing a single batch of modified aptamer to be conjugated with various labels. aatbio.com

Table 1: Comparison of Synthetic Strategies for Dansyl-Aptamer Conjugation

| Strategy | Position of Label | Key Reagents | Advantages | Disadvantages |

| Solid-Phase Synthesis | 5'-Terminus | Dansyl phosphoramidite | High efficiency, precise single-step positioning | Requires specialized, often expensive, phosphoramidite reagents |

| 3'-Terminus | Dansyl-modified solid support (e.g., CPG) | Direct and efficient for 3'-end labeling | Limited to 3'-terminus modification | |

| Internal | Nucleoside phosphoramidite with dansyl-modified base | Precise internal placement | Synthesis of modified monomers can be complex and costly | |

| Post-Synthetic Conjugation | 5', 3', or Internal | Amino- or Thiol-modifier phosphoramidites; Dansyl-NHS ester or Dansyl-maleimide | Versatile, allows for different labels on the same aptamer sequence | Two-step process, may require additional purification steps |

Enzymatic Ligation Strategies

For the construction of larger or more complex dansyl-aptamer constructs, enzymatic ligation presents a powerful tool. researchgate.net This method involves synthesizing smaller fragments of the aptamer, some containing the dansyl modification, and then joining them together using enzymes like T4 DNA ligase or T4 RNA ligase. researchgate.netacs.orgnih.gov

This modular approach is particularly useful for:

Large RNA Constructs : Chemical synthesis of long RNA sequences (>100 nucleotides) can be inefficient. Enzymatic ligation allows for the assembly of full-length, modified riboswitch aptamers from smaller, chemically synthesized pieces. researchgate.net

Segmental Isotopic Labeling : In structural studies using NMR, specific segments of an aptamer can be synthesized with isotopic labels while other parts, such as the dansyl-modified fragment, remain unlabeled. Ligation combines these segments into the final construct.

The efficiency of ligation can depend on the specific ligase used and the sequences at the junction points. researchgate.net For example, T4 RNA ligase is often preferred for its efficiency, while T4 DNA ligase requires a DNA "splint" to guide the ligation of RNA fragments. researchgate.net

Table 2: Research Findings on Novel Dansyl-Aptamer Derivatives

| Derivative Type | Synthetic Method | Key Finding | Application |

| Thrombin Aptamer with Dansyl | Not specified | Characterized a dansyl-fluorescent thrombin aptamer derivative. researchgate.net | Biosensing, studying aptamer-protein interactions |

| Dansyl-Modified Oligonucleotide | Solid-Phase Synthesis with Sulfonyl Azides | A facile method to introduce modifications like dansyl without special phosphoramidites. The dansyl modification showed a decrease in thermal stability (ΔTm = -1.9°C). nih.gov | Development of novel, cost-effective labeling techniques |

| Dansyl-tagged NAC esters | Chemical Synthesis (Reaction with Dansyl Chloride) | Synthesized fluorescently labeled cysteine prodrugs to visualize cellular uptake. researchgate.net | Drug delivery and cellular imaging |

| General Oligonucleotide Labeling | Post-synthetic phosphorylation and substitution | An enzymatic approach using T4 polynucleotide kinase to add a 5' phosphate (B84403), which is then activated for labeling with a fluorophore. aatbio.com | Flexible and cost-effective labeling of purified oligonucleotides |

Sensing Mechanisms and Signal Transduction in Dansyl Aptamer Biosensors

Conformational Reorganization of Dansyl-Aptamers Upon Analyte Binding

A fundamental principle governing dansyl-aptamer biosensors is the significant conformational change the aptamer undergoes upon binding to its target analyte. mdpi.comnih.gov Aptamers, which are single-stranded oligonucleotides, possess a flexible structure that can be engineered to fold into specific three-dimensional shapes when they interact with a target. mdpi.comiastate.edu This binding event is highly specific, driven by interactions such as hydrogen bonding, van der Waals forces, and shape complementarity. mdpi.com

The initial, unbound state of the dansyl-labeled aptamer often exists in a random coil or a partially folded conformation. The introduction of the analyte induces a structural transition, causing the aptamer to wrap around the target molecule. This reorganization brings different parts of the aptamer, including the attached dansyl group, into close proximity with other regions of the nucleic acid sequence or the analyte itself. nih.govwikipedia.org The extent and nature of this conformational change are determined by factors like the aptamer's sequence, the initial structure, pH, temperature, and the composition of the solution. mdpi.com This analyte-induced folding is the primary mechanical trigger for the various signal transduction mechanisms discussed below. nih.goviastate.edu

Elucidation of Fluorescence Resonance Energy Transfer (FRET) in Aptasensing

Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism employed in dansyl-aptamer biosensors for signal generation. FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically within 1-10 nanometers). researchgate.net

Rational Design of FRET Pairs Involving Dansyl

In the context of aptasensors, the dansyl group can act as either a FRET donor or acceptor, depending on the specific design of the sensor. The rational design of a FRET pair involving dansyl requires careful selection of a partner fluorophore or quencher whose spectral properties overlap appropriately with those of dansyl. acs.org For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. nih.gov

Dansyl has been successfully paired with various molecules. For instance, it can act as an acceptor for the intrinsic fluorescence of tryptophan residues in proteins, making it suitable for studying protein-aptamer interactions. acs.org In other configurations, dansyl is the donor, and a quencher molecule is brought into proximity upon analyte binding, leading to a "signal-off" response. Conversely, if the analyte binding event separates the dansyl donor from a quencher, a "signal-on" response is generated. researchgate.net The design of these systems often involves labeling the aptamer at its termini or at specific internal locations to ensure that the conformational change upon analyte binding results in a significant change in the distance between the FRET pair. nih.govuni-regensburg.de

Quantitative Analysis of FRET Efficiency for Analyte Concentration

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the distance. This strong distance dependence allows for the quantitative analysis of analyte concentration. nih.govhi.is When an analyte binds to the dansyl-aptamer, the resulting conformational change alters the distance between the FRET pair, leading to a measurable change in FRET efficiency. nih.gov

This change can be monitored by observing the fluorescence intensity of the donor or the acceptor. acs.org For instance, an increase in FRET efficiency will lead to decreased donor emission and increased acceptor emission. By correlating the F-ratio (acceptor intensity / donor intensity) or the change in fluorescence of either species with the concentration of the analyte, a calibration curve can be constructed. nsf.gov This allows for the precise determination of the analyte concentration in a sample. nsf.gov The sensitivity of this method can reach picomolar levels, demonstrating its utility for detecting trace amounts of target molecules. nsf.gov

Characterization of Photoinduced Electron Transfer (PET) in Detection Events

Photoinduced Electron Transfer (PET) is another key fluorescence quenching mechanism utilized in dansyl-aptamer biosensors. PET involves the transfer of an electron from a donor molecule to an excited-state fluorophore (the acceptor), resulting in the non-radiative decay of the fluorophore and, consequently, fluorescence quenching. mdpi.comalmacgroup.com

In many dansyl-aptasensor designs, the dansyl group acts as the fluorophore, while a nearby nucleobase, most commonly guanine (B1146940), serves as the electron donor. mdpi.comrsc.org Guanine is the most easily oxidized of the DNA bases, making it an effective quencher for many fluorophores, including dansyl, through the PET mechanism. mdpi.com In the absence of the target analyte, the aptamer is in a conformation where the dansyl group is in close proximity to a guanine residue, leading to efficient PET and a quenched fluorescence signal. mdpi.comrsc.org

Upon binding to the analyte, the aptamer undergoes a conformational change that increases the distance between the dansyl fluorophore and the guanine quencher. mdpi.com This separation disrupts the PET process, leading to a "turn-on" fluorescence signal. researchgate.net The magnitude of the fluorescence enhancement is directly proportional to the concentration of the analyte. The PET mechanism is a fundamental component of "quencher-free" aptasensors, where the quenching moiety is an intrinsic part of the nucleic acid sequence, simplifying the sensor design. mdpi.com

Role of Host-Guest Inclusion Interactions in Dansyl-Aptamer Signaling

Host-guest chemistry, a branch of supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. thno.orgmdpi.comthno.org This principle has been ingeniously integrated into dansyl-aptamer biosensors to enhance signaling and stability.

A common host molecule used in these systems is β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. ccspublishing.org.cn The dansyl group, being relatively hydrophobic, can be encapsulated within the β-CD cavity. acs.orgacs.org This inclusion event significantly alters the microenvironment of the dansyl group, shielding it from the aqueous solvent and leading to a substantial enhancement of its fluorescence intensity. acs.orgnih.gov

In a typical sensor design, one part of a split aptamer is conjugated to β-CD, and the other part is labeled with a dansyl group. acs.orgacs.org In the presence of the target analyte, the two aptamer fragments assemble, bringing the dansyl "guest" and the β-CD "host" into close proximity and facilitating the formation of the inclusion complex. acs.orgacs.orgnih.gov This results in a strong "signal-on" response. The formation of this stable host-guest complex at the termini of the assembled aptamer can also provide additional stabilization to the entire aptamer-analyte complex. acs.orgacs.org

Signal Amplification Strategies in Dansyl-Aptamer Based Sensors

To enhance the sensitivity of dansyl-aptamer biosensors, various signal amplification strategies have been developed. These strategies aim to increase the signal generated from a single analyte-binding event, thereby lowering the limit of detection.

One approach involves the use of nanomaterials, such as gold nanoparticles (AuNPs). researchgate.netsci-hub.se Aptamers can be immobilized on the surface of AuNPs, and the high surface-area-to-volume ratio of the nanoparticles allows for a higher density of recognition elements. sci-hub.semdpi.com

Enzymatic amplification is another powerful technique. researchgate.net This can involve enzymes that catalyze a reaction producing a fluorescent product or enzymes that participate in target recycling. For example, exonuclease III (Exo III) can be used to digest the aptamer after it binds to the target, releasing the target to bind to another aptamer and initiating a new cycle of binding and digestion. sci-hub.se This cyclic process leads to a significant amplification of the signal. rsc.org Other enzymatic amplification methods include rolling circle amplification (RCA) and hybridization chain reaction (HCR), which generate long DNA strands that can incorporate multiple fluorescent labels. researchgate.netmdpi.comfrontiersin.org

Diverse Applications of Dansyl Modified Aptamers in Academic Research

Highly Sensitive Fluorescent Aptasensors for Biomolecular Detection

The inherent signal-transducing capability of dansyl-modified aptamers has been widely exploited to construct fluorescent aptasensors for the detection of a diverse range of biomolecules. mdpi.com These sensors offer high sensitivity and specificity, often operating on a "signal-on" or "signal-off" mechanism where the fluorescence is either enhanced or quenched upon target binding. mdpi.com

The detection of small organic molecules and metabolites is a significant area where dansyl-aptamer systems have demonstrated considerable success. nih.govmdpi.com These small molecules are often challenging to detect with traditional methods, but the specificity of aptamers combined with the sensitivity of dansyl fluorescence provides a powerful analytical solution. aptamergroup.com

A notable example is the development of a fluorescent aptasensor for adenosine (B11128). In one study, a split aptamer strategy was employed where one fragment was labeled with a dansyl molecule and the other with β-cyclodextrin (β-CD). nih.gov The presence of adenosine induced the assembly of the two aptamer fragments, bringing the dansyl group into the hydrophobic cavity of the β-CD. nih.govacs.org This inclusion complex formation resulted in a significant increase in fluorescence intensity, allowing for the sensitive detection of adenosine. nih.govacs.org A bivalent design of this sensor further improved the signal-to-background ratio and sensitivity. nih.govacs.org

Another application is in the detection of adenosine triphosphate (ATP), a key cellular metabolite. nih.gov While specific details on a dansyl-based ATP sensor were not prominent in the provided context, the principles of aptamer-based sensing for ATP are well-established, often involving conformational changes upon ATP binding that could be transduced by a dansyl label. nih.gov The development of such sensors is crucial for understanding cellular energy metabolism and related physiological and pathological states. nih.gov

| Target Molecule | Aptasensor Principle | Detection Mechanism | Reference |

| Adenosine | Split aptamer with β-cyclodextrin and dansyl | Target-induced assembly and inclusion complex formation leading to fluorescence enhancement | nih.govacs.org |

| Adenosine Triphosphate (ATP) | Aptamer-based sensing | Conformational change upon binding, suitable for dansyl modification | nih.gov |

| Cocaine | Aptamer-based sensing | Not detailed with dansyl, but a known target for aptasensors | mdpi.com |

Dansyl-aptamer constructs have also been effectively utilized for the recognition of specific proteins and peptides, which is crucial for disease diagnosis and biomedical research. nih.govplos.org The ability of aptamers to bind to large protein surfaces with high affinity and specificity makes them excellent candidates for protein detection. nih.gov

A prominent example is the detection of thrombin, a key enzyme in the blood coagulation cascade. An aptasensor for thrombin was developed using a dansyl/cyclodextrin-tagged thrombin binding aptamer. nih.gov The binding of thrombin to the aptamer induces a conformational change that alters the interaction between the dansyl and cyclodextrin (B1172386), leading to a measurable change in fluorescence. This allows for the quantitative detection of thrombin. nih.govpolito.it

In another study, a split aptamer-based cytometric bead assay was developed for the detection of soluble L-selectin, a protein involved in inflammatory responses. nih.gov By splitting the L-selectin aptamer, a sandwich assay was created where the target protein brings the two aptamer fragments together, a principle that could be adapted for fluorescence detection using a dansyl reporter. nih.gov Furthermore, research into peptide-aptamer interactions has shown that peptides can be designed to bind to specific aptamer structures, a concept that can be exploited in competitive assays for protein or peptide detection. mdpi.complos.org

| Target | Aptasensor Design | Key Finding | Reference |

| Thrombin | Dansyl/cyclodextrin-tagged aptamer | Thrombin binding induces a conformational change altering dansyl-cyclodextrin interaction, enabling detection. | nih.govpolito.it |

| L-selectin | Split aptamer-based cytometric bead assay | A split aptamer was successfully designed and used in a sandwich assay for L-selectin detection. | nih.gov |

| c-MYC protein | Fluorescently labeled aptamers | AptaFluorescence protocol demonstrated distinct visualization of the target protein. | plos.org |

The versatility of dansyl-aptamer systems extends to the detection of metal ions and environmental contaminants, addressing critical needs in environmental monitoring and public health. nih.gov Aptamers can be selected to bind to a wide range of non-biological targets, including toxic metal ions and organic pollutants. nih.gov

For instance, aptasensors have been developed for the detection of heavy metal ions like mercury (Hg(II)) and lead (Pb(II)). mdpi.comdntb.gov.ua These sensors often utilize the principle of fluorescence resonance energy transfer (FRET) or quenching. mdpi.com In a typical setup, a dansyl-labeled aptamer is used in conjunction with a quencher, such as graphene oxide. mdpi.com In the absence of the target metal ion, the aptamer adsorbs onto the graphene oxide surface, bringing the dansyl group close to the quencher and resulting in low fluorescence. mdpi.com Upon the addition of the target ion, the aptamer folds into a specific structure to bind the ion, causing it to detach from the graphene oxide surface. mdpi.com This separation of the dansyl from the quencher restores fluorescence, providing a "signal-on" response for the detection of the metal ion. mdpi.com

Beyond metal ions, there is a growing interest in developing aptamer-based sensors for various environmental contaminants such as pesticides, toxins, and antibiotics. doi.orgresearchgate.netmdpi.com The high specificity of aptamers allows for the development of sensors that can detect these small molecules in complex matrices like water and food samples. nih.govresearchgate.net

| Target Contaminant | Sensor Principle | Limit of Detection (LOD) | Reference |

| Mercury (Hg(II)) | Graphene oxide-based FRET with fluorescently labeled aptamer | 0.70 ppb | mdpi.com |

| Lead (Pb(II)) | Graphene oxide-based FRET with fluorescently labeled aptamer | 0.53 ppb | mdpi.com |

| Various (pesticides, toxins) | Aptamer-based biosensors | Varies depending on target and assay format | nih.govdoi.orgresearchgate.net |

Analytical Methodologies Utilizing Dansyl Derivatization for Enhanced Detection

The conjugation of a dansyl group to biomolecules is a widely employed strategy in academic research to enhance their detection in various analytical platforms. The dansyl moiety, with its inherent fluorescence and ability to increase ionization efficiency, provides significant advantages for the analysis of complex biological samples. This is particularly relevant for aptamers, where such modifications can facilitate their identification and quantification.

Mass Spectrometry Applications with Dansyl-Enhanced Ionization

Chemical derivatization with dansyl chloride is a powerful technique for improving the ionization characteristics and, consequently, the detection sensitivity of analytes in mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS). nih.govnih.govresearchgate.net The dansyl group contains a dimethylamino moiety that is readily ionizable, which significantly enhances the signal in electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode. nih.govmdpi.comnih.gov This derivatization strategy has proven effective for a wide range of molecules, including those with hydroxyl, primary amine, and secondary amine groups, transforming them into more hydrophobic and easily ionizable derivatives. nih.govnih.govresearchgate.net

In the context of macromolecules, dansylation has been successfully applied to peptides and proteins to improve their detection and characterization. mdpi.comresearchgate.net The covalent attachment of the dansyl group increases chromatographic separation and enhances ionization, making it an ideal approach for bottom-up proteomics investigations. mdpi.com Studies on dansylated peptides show that the modification can raise the ionization efficiency, especially for more hydrophilic species, leading to higher scores in database searches and more extensive protein sequence coverage. researchgate.net The N-terminal sulfonation of peptides with dansyl chloride has been shown to promote the generation of b-fragments, which aids in sequencing. researchgate.net

While research on using dansylation specifically to enhance the ionization of aptamers is still emerging, the principles established with other biomolecules are directly applicable. For instance, a thrombin-binding aptamer (TBA) has been synthesized with a dansyl probe at the 3′-end. acs.org When such a dansyl-modified aptamer is analyzed by mass spectrometry, the dansyl group is expected to enhance its ionization efficiency, facilitating more sensitive detection and structural analysis, analogous to the benefits seen with dansylated peptides and proteins. mdpi.comresearchgate.netacs.org Research on screening for bisphenol chemicals demonstrated that dansyl chloride derivatization could enhance detection sensitivity by one to more than four orders of magnitude in high-resolution mass spectrometry. acs.org Similarly, a study on unactivated alcohols showed that dansylation increased the signal by as much as 1,000-fold compared to other derivatization methods. nih.govnih.gov

Table 1: Research Findings on Dansyl-Enhanced Mass Spectrometry Detection

| Analyte Class | Key Findings | Reference(s) |

| Alcohols & Steroids | Dansylation increased the MS signal of 7α-hydroxycholesterol by 10³-fold in ESI-positive mode compared to succinic anhydride (B1165640) derivatization. | nih.gov, nih.gov |

| Peptides | Dansylation raises the ionization efficiency of hydrophilic peptides, improves peptide fragmentation for better sequencing, and increases protein sequence coverage in LC/MALDI-MS/MS analysis. | researchgate.net, espci.fr |

| Proteins | The dansyl moiety enhances ionization in LC-MS analysis, making the protocol ideal for bottom-up investigations of protein structure and dynamics. | mdpi.com |

| Phenols (Bisphenols) | Derivatization with dansyl chloride enhanced detection sensitivity by one to four orders of magnitude and allowed for identification via characteristic in-source fragmentation. | acs.org |

| Lignin (B12514952) Monomers | Dansylation of lignin monolignols was successful and improved overall ionization efficiency in the positive ion mode for ESI-MS. | uky.edu |

| Amines & Amino Acids | Dansylation is a robust method that enables the retention of all amino acids on a single reverse-phase column and boosts the signal in positive mode ESI. | nih.gov |

Chromatographic Separation Techniques

Dansyl derivatization is a well-established method for improving the separation of molecules in liquid chromatography, particularly high-performance liquid chromatography (HPLC). capes.gov.brspringernature.com The attachment of the relatively nonpolar dansyl group increases the hydrophobicity of polar analytes, such as amino acids and polyamines. nih.govusda.gov This modification enhances their retention on reversed-phase (RP) columns, like the commonly used C18 columns, leading to improved peak resolution and separation from other components in a complex mixture. capes.gov.brusda.govresearchgate.net

The utility of this approach has been demonstrated across numerous studies. For example, a fast and sensitive HPLC method was developed for the separation and quantification of dansylated polyamines using a C18 reversed-phase column and a linear gradient of acetonitrile. capes.gov.br This method allowed for the detection of less than 1 picomole of each polyamine. capes.gov.br Similarly, HPLC methods coupled with pre-column dansyl chloride derivatization have been optimized for the simultaneous determination of amino acids and biogenic amines in samples like wine. mdpi.commjcce.org.mk The resulting dansylated derivatives are significantly more stable than those produced by other common reagents like o-phthalaldehyde (B127526) (OPA), which is a major advantage for analyses involving batch injections. researchgate.netusda.gov

Table 2: Research Findings on Chromatographic Separation of Dansylated Molecules

| Analyte(s) | Chromatographic Method | Key Findings | Reference(s) |

| Polyamines | Reversed-phase HPLC with fluorescence detection | Fast and reliable separation on a C18 column with a detection limit of <1 pmol. Complete cycle time was less than 8 minutes. | capes.gov.br |

| Amino Acids & Polyamines | Reversed-phase HPLC | Simultaneous separation of 22 dansyl-amino acids and 3 dansyl-polyamines in a single run of approximately 56 minutes using a C18 column. | usda.gov |

| Amino Acids & Biogenic Amines | Reversed-phase HPLC-MS/MS | Pre-column derivatization with dansyl chloride facilitated efficient separation on a C18 column. | mdpi.com |

| Biogenic Amines | Reversed-phase HPLC-DAD | Optimized pre-column derivatization with dansyl chloride allowed for excellent linearity (R² > 0.99) and good separation of 8 biogenic amines. | mjcce.org.mk |

| Ethinylestradiol | UPLC | A reverse-phase separation was performed on an ethylene (B1197577) bridged hybrid C18 column with a gradient mobile phase. | researchgate.net |

Investigation of Biological Interactions and Systems with Dansyl Aptamer Probes

Probing Protein Conformation, Folding, and Dynamics

The intrinsic sensitivity of the dansyl fluorophore to its local environment makes Dansyl-aptamer conjugates exceptional probes for elucidating the structural dynamics of proteins. Changes in protein conformation or folding events that alter the polarity or solvent accessibility of the bound probe result in detectable shifts in fluorescence emission wavelength and intensity.

Site-Specific Labeling for Conformational Insights

The precise placement of the dansyl probe on the aptamer is critical for accurately reporting on protein conformational changes. Aptamers offer the significant advantage of straightforward chemical synthesis, allowing for the site-specific incorporation of functional groups, such as the dansyl moiety, at either the 3' or 5' terminus, or even at internal positions. nih.gov This precise labeling is crucial for designing effective probes.

A notable example involves a thrombin-binding aptamer (TBA) bis-conjugated with a dansyl probe at the 3'-end and a β-cyclodextrin residue at the 5'-end. mdpi.comnih.gov In its unfolded state, the dansyl group is exposed to the aqueous solvent. However, upon binding to K+ ions or its target protein, thrombin, the aptamer folds into a stable G-quadruplex structure. This folding brings the two ends of the aptamer into proximity, causing the dansyl group to become encapsulated within the apolar cavity of the β-cyclodextrin. nih.gov This change in the microenvironment of the dansyl probe leads to a significant enhancement in its fluorescence, serving as a direct reporter of the aptamer's—and by extension, the system's—conformational state. mdpi.comnih.gov

Techniques like Förster Resonance Energy Transfer (FRET) are also heavily reliant on site-specific labeling. By labeling a protein or an aptamer with a donor-acceptor pair (where dansyl can act as a donor to a suitable acceptor), the distance-dependent nature of FRET can be exploited to measure intramolecular and intermolecular distances, providing detailed insights into folding pathways and conformational dynamics. bakerlab.orgthno.org The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the commonly used tryptophan-dansyl pair is approximately 22 Å, making it suitable for probing changes in the 10-35 Å range. bakerlab.org

Table 1: FRET Parameters for Tryptophan-Dansyl Pair in Protein L Studies This interactive table provides data on the fluorescence energy transfer observed between an engineered tryptophan residue and a dansyl group introduced at various sites in the Protein L model system.

| Protein Variant (Dansyl Position) | Fluorescence Change upon Unfolding | Förster Distance (R₀) | Key Finding |

|---|---|---|---|

| Protein L (Site 1) | Dramatic decrease in FRET | ~22 Å | Indicates significant increase in Trp-Dansyl distance upon unfolding. bakerlab.org |

| Protein L (Site 2) | Dramatic decrease in FRET | ~22 Å | Confirms residual structure in the denatured state. bakerlab.org |

| Protein L (Site 3) | Dramatic decrease in FRET | ~22 Å | Recovery of fluorescence occurs on a submillisecond timescale. bakerlab.org |

Monitoring Protein-Ligand Binding Events

Dansyl-aptamer probes are highly effective for monitoring the binding of ligands to proteins. The binding event often induces a conformational change in the protein-aptamer complex, which is then reported by the dansyl fluorophore. In the previously mentioned dansyl/cyclodextrin-tagged TBA system, the binding of the protein ligand (thrombin) is the trigger for the G-quadruplex folding and subsequent fluorescence enhancement. nih.gov This "signal-on" mechanism provides a direct and quantitative measure of the binding event.

Fluorescence anisotropy (or fluorescence polarization) is another powerful technique that leverages Dansyl-aptamer probes to study binding. nih.govresearchgate.net This method is based on the principle that a small, fluorescently labeled molecule (the Dansyl-aptamer) tumbles rapidly in solution, leading to low polarization of its emitted fluorescence. Upon binding to a much larger target protein, the rotational motion of the complex slows down significantly, resulting in an increase in fluorescence polarization. fredhutch.orgmdpi.com By titrating the protein target against a fixed concentration of the Dansyl-aptamer, one can determine key binding parameters such as the dissociation constant (Kd), providing quantitative insights into the affinity of the interaction. nih.gov

Elucidation of Peptide-Protein Interaction Dynamics

The interaction between peptides and proteins is fundamental to numerous cellular processes. Dansyl-labeled probes, including both modified proteins and aptamers, offer sensitive methods for studying these dynamics.

A well-established approach uses dansylated proteins to monitor peptide binding. For instance, dansylated calmodulin (D-CaM) has been used extensively to characterize its interactions with various binding domain peptides. csic.esresearchgate.net The binding of a target peptide to D-CaM often enhances the dansyl fluorescence, allowing for the determination of binding constants and stoichiometry. researchgate.net This method provides a template for how Dansyl-aptamers can be used to probe the interaction between a target protein and specific peptides.

FRET-based systems are also employed to quantify peptide-protein interactions. By labeling a protein with a donor fluorophore and a peptide fragment with an acceptor, the binding dynamics can be monitored in real-time. This approach was used to study the interaction between a mitogen-activated protein kinase (MAPK14) and a peptide fragment of its substrate, yielding a dissociation constant of 240 nM for the peptide-protein interaction. rsc.org

Assessment of Molecular Recognition in Complex Biological Milieus

A critical test for any molecular probe is its ability to function in a complex biological environment, such as cell lysates, serum, or plasma. These environments are crowded with a multitude of proteins and other biomolecules that can cause non-specific binding or degradation of the probe.

Aptamers have shown remarkable resilience and specificity in such conditions. For example, covalent aptamers designed for thrombin labeling have demonstrated high selectivity in human plasma, effectively finding their target while resisting degradation by nucleases present in the sample. sigmaaldrich.com Similarly, the nuclease resistance of a modified thrombin-binding aptamer was confirmed by its stability after incubation in fetal bovine serum (FBS) for 24 hours. mdpi.com

The robust nature of these probes has enabled their use in detecting targets in complex samples beyond biological fluids. FRET-based aptasensors have been successfully developed to detect lead ions in tap water and river water samples, and to identify specific bacteria in food, showcasing their versatility and reliability outside of idealized buffer conditions. mdpi.com These examples highlight the potential of Dansyl-aptamer probes for diagnostic applications where specificity and stability in complex matrices are paramount.

In Vitro and In Vivo Model System Applications for Mechanistic Studies

Dansyl-aptamer probes have been instrumental in a wide range of mechanistic studies, from fundamental biophysical characterizations in vitro to functional imaging in vivo.

In vitro, these probes are used to dissect molecular mechanisms in controlled settings. Studies using model proteins like myoglobin (B1173299) and alcohol dehydrogenase have established the utility of dansyl labeling for probing protein structure and dynamics without causing significant unfolding or conformational changes. mdpi.com Dansyl-aptamer systems have been applied in various cell-based assays. For instance, aptamers targeting specific peanut allergens were used to monitor the degranulation of RBL-2H3 mast cells, providing a model system to study allergic responses and the efficacy of potential inhibitors. mdpi.com In another example, aptamers provided superior staining of cellular receptors like EGFR and ErbB2 in cultured cells for super-resolution microscopy, demonstrating their utility in detailed cellular imaging. plos.org

The application of fluorescently-labeled aptamers extends to in vivo model systems, particularly for molecular imaging. nih.govresearchgate.net Due to their small size, aptamers can penetrate tissues more effectively than larger probes like antibodies, and their chemical nature allows for easy conjugation to imaging agents. thno.orgbasepairbio.com Fluorescent aptamers have been used to non-invasively image tumors in mouse models. An aptamer targeting the GPC3 protein, which is overexpressed in liver cancer, was labeled with a near-infrared dye and successfully used to visualize subcutaneous tumors in nude mice. basepairbio.com These studies establish a strong precedent for the use of Dansyl-aptamer probes in similar in vivo imaging applications to monitor disease progression, study drug biodistribution, and elucidate biological mechanisms within a living organism. nih.govthno.orgdntb.gov.ua

Computational and Theoretical Approaches to Dansyl Aptamer Systems

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations have become an indispensable tool for understanding the structural dynamics and binding mechanisms of Dansyl-aptamer systems. biorxiv.org These simulations provide an atomistic view of how an aptamer folds, interacts with its target, and undergoes conformational changes, which are critical for the signal transduction in a fluorescent sensor. biorxiv.orgnih.gov

MD simulations allow for the detailed examination of the induced-fit binding process between an aptamer and its target. nih.gov For instance, simulations can reveal the specific stages of binding, starting from the initial electrostatic anchoring of the target to the aptamer's binding site, followed by the formation of specific hydrogen bonds, and finally the stabilization of the complex. nih.gov This level of detail helps identify the critical nucleotides involved in the interaction. nih.gov Studies have shown that the binding of a target can induce significant conformational changes in the aptamer, optimizing the shape of the binding pocket. nih.gov

Furthermore, MD simulations are used to assess the stability of the aptamer-target complex under various conditions. frontiersin.org By calculating parameters like the root mean square deviation (RMSD), researchers can evaluate how stable the complex is over time. mdpi.com For example, simulations of the anti-MUC1 aptamer with its target peptide variants revealed that a single amino acid difference could significantly impact the stability and nature of the binding, with one variant forming a stable complex while another only interacted transiently. researchgate.net These simulations can elucidate the role of specific residues, such as arginine, in initiating and stabilizing the binding event. researchgate.net

In the context of Dansyl-aptamers, MD simulations can provide insights into how the fluorophore's presence and position affect the aptamer's structure and flexibility, and vice versa. scirp.org The simulations can also predict how the binding event alters the microenvironment around the dansyl group, which is directly related to the observed change in fluorescence. scirp.org By understanding the conformational space and dynamics, researchers can better design aptasensors where the target-induced structural change leads to a maximal and reproducible fluorescence signal. biorxiv.orgfrontiersin.org

Table 1: Key Findings from MD Simulations of Aptamer Systems

| Aptamer System | Key Finding | Significance for Sensor Design | Reference |

|---|---|---|---|

| L-argininamide Aptamer | Binding is an induced-fit process with distinct adsorption, binding, and stabilization stages. | Provides a dynamic model for understanding how target binding occurs, guiding the design of aptamers with optimized binding kinetics. | nih.gov |

| Alpha-fetoprotein (AFP) Aptamer AP273 | The number and distance of hydrogen bonds, influenced by buffer and ion conditions, affect binding force and stability. | Demonstrates the importance of optimizing buffer conditions, which can be prescreened computationally to enhance sensor performance. | frontiersin.org |

| Mucin 1 (MUC1) Aptamer | A single glycine (B1666218) addition to the target peptide (MUC1-G) created a stable peptide-aptamer complex, unlike the original peptide. | Highlights the high specificity of aptamer interactions and the ability of MD to predict which target variants will bind effectively. | researchgate.net |

| Dansyl-amino acid enantiomers with poly (SULV) | MD simulations identified specific hydrogen bonding interactions responsible for chiral recognition and separation. | Provides molecular-level insight into the interactions governing recognition, which is crucial for designing highly selective sensors. | scirp.org |

Quantum Chemical Calculations of Dansyl Photophysics and Interactions

Quantum chemical (QC) calculations are essential for understanding the electronic structure and photophysical properties of the dansyl fluorophore, which are at the heart of the sensor's function. researchgate.netnih.gov These calculations, often based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can predict absorption and emission spectra, fluorescence quantum yields, and the nature of excited states. mdpi.com

The fluorescence of the dansyl group is highly sensitive to its local environment. QC calculations can elucidate how interactions with the aptamer, the solvent, and the target molecule affect the electronic properties of the dansyl moiety. researchgate.net For example, upon photoexcitation, a fluorophore is promoted from the ground state to an excited state. researchgate.net The subsequent de-excitation pathway, which can be radiative (fluorescence) or non-radiative, determines the brightness of the probe. QC calculations can map out the potential energy surfaces of the excited states, revealing the barriers and pathways for different decay processes. researchgate.net

In many dansyl-based systems, changes in fluorescence arise from alterations in intramolecular charge transfer (ICT) characteristics. QC calculations can model how the binding of a target to the aptamer changes the polarity of the dansyl group's microenvironment, thereby modulating the ICT process and, consequently, the fluorescence emission. researchgate.net For instance, calculations have shown that intramolecular rotation can be a key factor in fluorescence quenching; suppressing this rotation through binding or environmental changes can lead to a "light-up" response. researchgate.net

Furthermore, QC methods can be used to study the non-covalent interactions between the dansyl group and the nucleotides of the aptamer or the target molecule itself. stackexchange.com These interactions, including π-π stacking and hydrogen bonding, can significantly influence the fluorophore's photophysics. researchgate.net By modeling these interactions, researchers can understand why a particular labeling position on the aptamer results in a significant fluorescence change upon target binding, while another does not. This knowledge is crucial for the rational design of Dansyl-aptamer sensors with high signal-to-background ratios. mdpi.comrsc.org

Table 2: Applications of Quantum Chemical Calculations in Fluorophore-Aptamer Systems

| Calculation Method | System Studied | Finding | Relevance to Dansyl-Aptamers | Reference |

|---|---|---|---|---|

| DFT/TD-DFT | I-motif DNA structures | Reproduced and assigned spectral signatures (absorption, fluorescence, CD) and identified photochemical reaction pathways. | Provides a framework for understanding the complex photophysics of fluorophores attached to non-canonical DNA structures like aptamers. | mdpi.com |

| DFT/B3LYP & MP2 | Dansylamide | Determined the conformational stability and structure in the gas phase, highlighting electronic interactions between substituents. | Offers foundational understanding of the intrinsic structural and electronic properties of the dansyl group itself. | researchgate.net |

| DFT/TD-DFT | Model fluorophores with intramolecular rotation | Elucidated how intramolecular rotation drives fluorescence quenching and how suppressing it enhances fluorescence. | Explains a key mechanism for signal generation in "light-up" sensors, where aptamer-target binding restricts dansyl group motion. | researchgate.net |

| Quantum Chemistry | Kaede chromophore (fluorescent protein) | Showed that substituent effects primarily modify the distribution of conformers rather than causing large shifts in electronic states. | Suggests that for dansyl-aptamers, binding-induced conformational selection is a critical factor in modulating fluorescence. | rsc.org |

Rational Design and Predictive Modeling of Dansyl-Aptamer Sensors

Rational design, supported by predictive modeling, aims to move the development of Dansyl-aptamer sensors from a laborious screening process to a more directed, engineering-based approach. mdpi.comnih.gov This involves using computational tools to design aptamer sequences and predict their sensing performance before they are synthesized and tested in the lab. nih.gov

A key challenge in aptasensor design is predicting how a given aptamer-fluorophore construct will behave. acs.org Early predictive models based on simple properties like the melting temperature of a probe-aptamer duplex have shown limited success. youtube.com While a very high melting temperature often correlates with a non-functional sensor (as the target cannot displace the probe), there is poor correlation for probes with intermediate stability, and such models fail to predict the speed of the sensor's response. youtube.com

More sophisticated rational design strategies involve modeling the three-dimensional structure of the aptamer and its complex with the target. nih.gov By understanding the binding interface and the conformational changes involved, researchers can more intelligently decide where to place the dansyl fluorophore to maximize the fluorescence signal change. researchgate.net For example, a "signal-on" sensor might be designed by placing the dansyl group at a position where its fluorescence is quenched by a nearby guanine (B1146940) residue in the unbound state; upon target binding, a conformational change separates the dansyl and guanine, restoring fluorescence. acs.org Computational modeling can help predict which conformations are stable and whether the desired change is thermodynamically favorable. nih.gov

Predictive modeling is also being used to design novel sensing strategies. One approach involves split aptamers, where the aptamer is divided into two fragments. acs.org In the presence of the target, the two fragments assemble, bringing a Dansyl-labeled fragment into close proximity with a host molecule like β-cyclodextrin on the other fragment. acs.orgthno.org This host-guest interaction stabilizes the complex and significantly increases the dansyl fluorescence, enhancing both the signal and the sensitivity of the assay. acs.orgthno.org Computational models can help design the split fragments and the linker lengths to ensure efficient assembly and signaling upon target binding.

Table 3: Approaches in Rational Design and Predictive Modeling of Aptasensors

| Design Strategy | Principle | Predictive Aspect | Example Application | Reference |

|---|---|---|---|---|